

Application Note: Regioselective Nitration of 2,6-Difluorophenylacetic Acid

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Compound of Interest

Compound Name: 2-(2,6-Difluoro-3-nitrophenyl)acetic acid

CAS No.: 361336-78-9

Cat. No.: B1600849

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Executive Summary & Scientific Context

Target Molecule: 2,6-Difluoro-3-nitrophenylacetic acid CAS Registry Number: 361336-78-9 (Product) Reaction Class: Electrophilic Aromatic Substitution (Nitration)[1][2]

This application note details the controlled nitration of 2,6-difluorophenylacetic acid. This transformation is a critical intermediate step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other fluorinated pharmaceutical scaffolds.

Mechanistic Rationale (Regioselectivity)

The nitration of 2,6-difluorophenylacetic acid presents a classic study in competing directing effects.

- The Fluorine Substituents (Positions 2, 6): Fluorine is inductively withdrawing but mesomerically donating. It is a strong ortho/para director.
 - The F at C2 directs to C3 (ortho) and C5 (para).

- The F at C6 directs to C5 (ortho) and C3 (para).
- The Alkyl Group (Position 1): The moiety is a weak activator and ortho/para director. However, positions 2 and 6 are blocked. It directs weakly to C4.

Conclusion: The cooperative directing effects of the two fluorine atoms strongly favor the 3-position (which is ortho to one fluorine and para to the other). The 4-position is meta to both fluorines, making it electronically unfavorable despite being sterically less hindered. Consequently, the reaction yields 2,6-difluoro-3-nitrophenylacetic acid with high regioselectivity.

Safety Assessment & Hierarchy of Controls

CRITICAL WARNING: Nitration reactions are highly exothermic and can exhibit thermal runaway.

Hazard Class	Specific Risk	Control Measure
Thermal Runaway	Rapid exotherm upon mixing and organic substrate.	strictly maintain during addition. Use active cooling (ice/salt bath).
Chemical Burns	Fuming and Conc.[3][4] are severe oxidizers/corrosives.	Double-gloving (Nitrile/Neoprene), Face Shield, Acid-resistant apron.
Gas Evolution	Generation of fumes (toxic/corrosive).	Perform exclusively in a high-flow chemical fume hood.
HF Generation	Thermal decomposition of fluorinated aromatics may release HF.	Keep Calcium Gluconate gel accessible as a precaution.

Materials & Stoichiometry

Reagent	MW (g/mol)	Equiv.[4]	Role
2,6-Difluorophenylacetic acid	172.13	1.0	Substrate
Sulfuric Acid (), Conc.	98.08	Solvent Vol.	Catalyst / Dehydrating Agent
Fuming Nitric Acid (), >90%	63.01	1.1 - 1.2	Electrophile Source
Dichloromethane (DCM)	84.93	Solvent	Extraction Solvent
Magnesium Sulfate ()	120.37	N/A	Drying Agent

Experimental Procedure

Phase A: Preparation of the Nitrating System

- Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer (internal probe), and a pressure-equalizing addition funnel.
- Solvent Charge: Add Concentrated (approx. 5 mL per 1g of substrate) to the flask.
- Cooling: Submerge the flask in an ice/salt bath. Cool the acid to 0–5°C.

Phase B: Substrate Addition

- Dissolution: Add the 2,6-difluorophenylacetic acid solid portion-wise to the cold sulfuric acid.
 - Note: Ensure the solid dissolves completely. The solution may turn slightly yellow.
 - Critical Control: Maintain internal temperature below 10°C during addition.

Phase C: Electrophilic Attack (Nitration)

- Reagent Charge: Place Fuming
(1.1 equivalents) into the addition funnel.
- Controlled Addition: Add the
dropwise to the stirred solution.
 - Rate: Adjust drop rate so the internal temperature never exceeds 15°C (Target: < 10°C).
- Reaction Maintenance: Once addition is complete, allow the mixture to stir at 0–5°C for 30 minutes, then slowly warm to room temperature (20–25°C) and stir for an additional 1–2 hours.
 - Monitoring: Check reaction progress via TLC or HPLC.

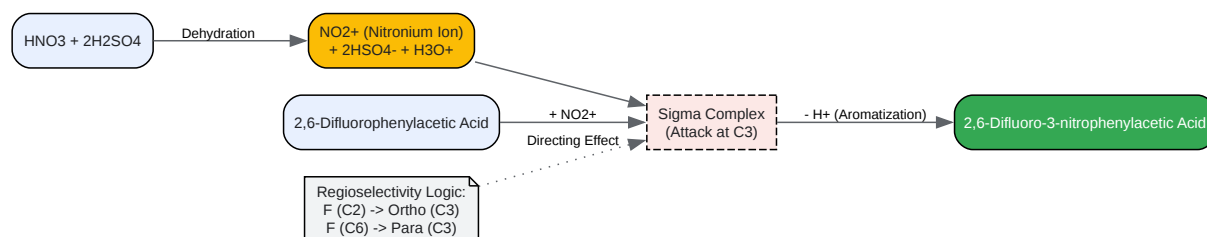
Phase D: Quenching & Isolation

- Quench: Pour the reaction mixture slowly onto a slurry of crushed ice/water (approx. 10x volume of acid used).
 - Observation: The product typically precipitates as a white or off-white solid.
- Extraction: If the solid is filterable, filter and wash with cold water. If an oil forms or yield is low, extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (volumes).
- Workup: Combine organic layers, wash with brine, dry over anhydrous , and concentrate under reduced pressure.
- Purification: Recrystallization from Ethanol/Water or Toluene is recommended if the crude purity is <95%.

Process Visualization

Diagram 1: Reaction Mechanism & Regiochemistry

This diagram illustrates the formation of the nitronium ion and the regioselective attack driven by the fluorine atoms.

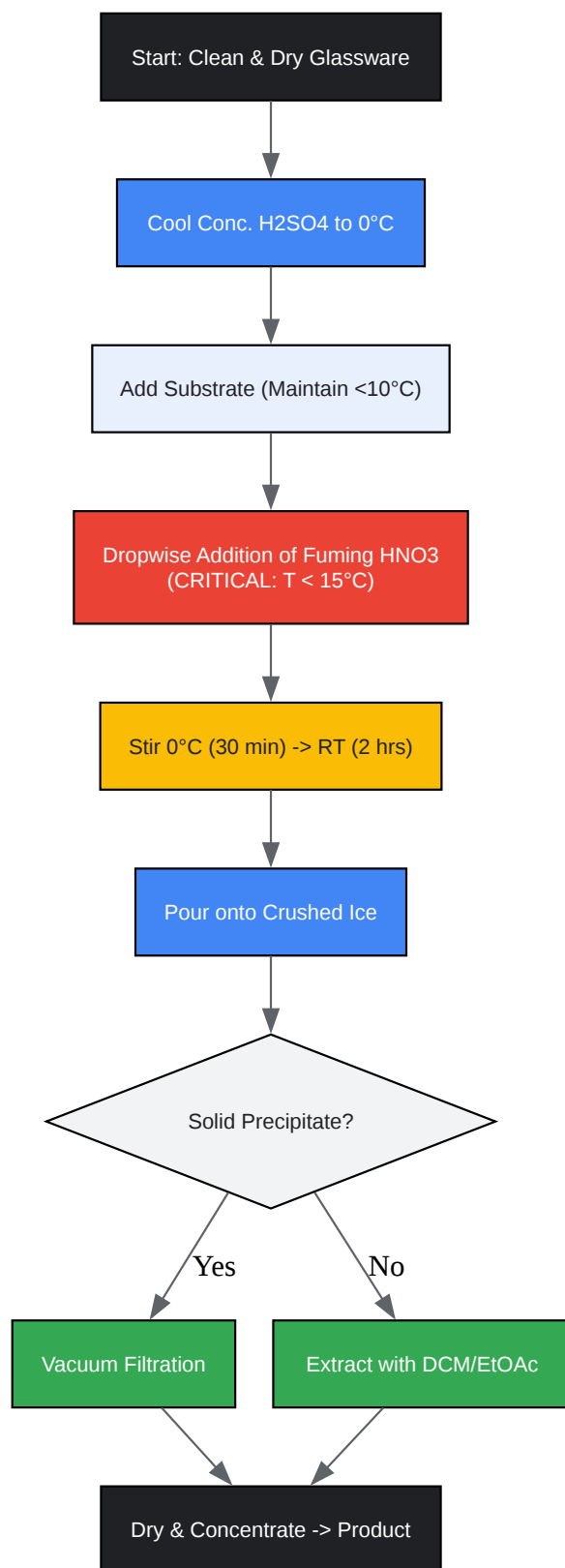


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Caption: Mechanistic pathway showing the generation of the active nitronium electrophile and the cooperative directing effects of the fluorine substituents favoring C3 substitution.

Diagram 2: Experimental Workflow

Step-by-step logic flow for the laboratory execution.



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Caption: Operational workflow emphasizing critical temperature control points and isolation decision logic.

Analytical Validation (QC)

To validate the synthesis, the following analytical parameters should be confirmed:

- NMR (DMSO-
, 400 MHz):
 - Look for the disappearance of the aromatic triplet/multiplet of the starting material.
 - Product Signals: Two distinct aromatic protons (splitting due to F-H coupling).
 - ppm (m, 1H, H-4, adjacent to
).
 - ppm (m, 1H, H-5).
 - ppm (s, 2H,
).
- HPLC Purity:
 - Column: C18 Reverse Phase.
 - Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.
 - Detection: UV @ 254 nm.
 - Acceptance Criteria: >98% Area.

Troubleshooting Guide

Observation	Root Cause	Corrective Action
Dark/Black Reaction Mixture	Oxidation/Charring due to high temp.	Discard. Repeat with stricter T < 10°C control. Ensure dropwise addition is slow.
Low Yield / Unreacted SM	Water present in acid or insufficient time.	Use fresh Fuming . Ensure is concentrated.[2] Extend RT stir time.
Dinitration (Impurity)	Excess or high temp.	Strictly limit to 1.1 eq. Do not allow temp to spike.
Oily Product	Incomplete crystallization.	Seed with pure crystal if available. Use DCM extraction method instead of filtration.

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